4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2h-chromen-2-one

Antioxidant Free Radical Scavenging Structure-Activity Relationship

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic 3,4-diarylcoumarin (neoflavonoid) with the molecular formula C₂₂H₁₆O₄ and a molecular weight of 344.36 g/mol. It features a 4-hydroxyphenyl substituent at position 4 and a 4-methoxyphenyl group at position 3 on the 2H-chromen-2-one core, distinguishing it from simpler 3-aryl-4-hydroxycoumarins and unsubstituted 3,4-diphenylcoumarin.

Molecular Formula C22H16O4
Molecular Weight 344.4 g/mol
CAS No. 3449-31-8
Cat. No. B14014532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2h-chromen-2-one
CAS3449-31-8
Molecular FormulaC22H16O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)O
InChIInChI=1S/C22H16O4/c1-25-17-12-8-15(9-13-17)21-20(14-6-10-16(23)11-7-14)18-4-2-3-5-19(18)26-22(21)24/h2-13,23H,1H3
InChIKeyUQQONGPTWUTIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 3449-31-8): Core Identity and Procurement-Relevant Profile


4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic 3,4-diarylcoumarin (neoflavonoid) with the molecular formula C₂₂H₁₆O₄ and a molecular weight of 344.36 g/mol . It features a 4-hydroxyphenyl substituent at position 4 and a 4-methoxyphenyl group at position 3 on the 2H-chromen-2-one core, distinguishing it from simpler 3-aryl-4-hydroxycoumarins and unsubstituted 3,4-diphenylcoumarin. The compound is available from specialty chemical suppliers at purities of 97–98% . Its boiling point is reported as 555.8°C at 760 mmHg and density as 1.304 g/cm³ . This di-aryl substitution pattern places it within a compound class investigated for antioxidant, estrogen receptor-modulating, and enzyme inhibitory activities [1][2].

Why 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one Cannot Be Replaced by Generic 3,4-Diarylcoumarins: Structural Uniqueness Drives Functional Outcomes


Within the 3,4-diarylcoumarin class, minor substitution changes on the pendant aryl rings produce large shifts in biological potency and selectivity that preclude generic interchange. The 4-(4-hydroxyphenyl) motif introduces a hydrogen-bond donor/acceptor site absent in 3,4-diphenylcoumarin, while the 3-(4-methoxyphenyl) group modulates electron density and lipophilicity differently than a 3-phenyl or 3-(4-hydroxyphenyl) substituent [1][2]. In 4-hydroxy-3-arylcoumarin series, replacing the C3-aryl substituent from phenyl to 4-methoxyphenyl alters DPPH radical scavenging IC₅₀ values by factors of 2–5× [2]. For MAO-B inhibition, 4-hydroxylation of 3-phenylcoumarins consistently reduces potency by 10–100× relative to the corresponding 4-unsubstituted analogs [3]. Conversely, in estrogen receptor binding assays, introduction of a 4-(4-hydroxyphenyl) group at position 4 of 7-hydroxycoumarin shifts selectivity from ERα toward ERβ, while 3,4-diphenyl substitution favors ERα [4]. These divergent structure-activity relationships mean that no single 'class representative' can serve as a reliable proxy for the target compound.

Quantitative Differentiation Evidence for 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one Against Closest Analogs


DPPH Radical Scavenging: C3-(4-Methoxyphenyl) vs. C3-Phenyl Substitution in 4-Hydroxycoumarin Series

In the 3-aryl-4-hydroxycoumarin series, the nature of the C3-aryl substituent directly controls DPPH radical scavenging potency. Rodríguez et al. (2011) reported that 3-(4-methoxyphenyl)-4-hydroxycoumarin (a direct core analog of the target compound lacking only the 4-phenyl hydroxyl-to-phenyl replacement) exhibits DPPH scavenging activity that is quantitatively distinct from the 3-phenyl analog [1]. The 4-methoxy electron-donating group on the 3-phenyl ring lowers the O–H bond dissociation energy (BDE) relative to unsubstituted phenyl, enhancing hydrogen atom transfer capacity. While the target compound (CAS 3449-31-8) replaces the 4-hydroxy group with a 4-hydroxyphenyl substituent, the 3-(4-methoxyphenyl) motif is preserved and is expected to contribute a comparable electronic advantage over 3-phenyl-substituted diarylcoumarins [1][2].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

MAO-B Inhibitory Potency: 4-Hydroxy vs. 4-Unsubstituted 3-Phenylcoumarins – Implication for 4-(4-Hydroxyphenyl) Substitution

Delogu et al. (2014) demonstrated in a direct head-to-head comparison that 4-hydroxylation of 3-phenylcoumarins reduces MAO-B inhibitory potency by 10–100× relative to the corresponding 4-unsubstituted analogs [1]. The most active compound in that series, 6-chloro-3-(3′-methoxyphenyl)coumarin, exhibited an IC₅₀ of 0.001 µM against MAO-B. Introduction of a 4-hydroxy group on comparable scaffolds increased IC₅₀ values into the nanomolar to low micromolar range. The target compound (CAS 3449-31-8) carries a bulkier 4-(4-hydroxyphenyl) substituent rather than a simple 4-hydroxy group. Based on the established SAR, this 4-substitution is predicted to reduce MAO-B potency relative to 4-unsubstituted 3-(4-methoxyphenyl)coumarin, while potentially imparting MAO-A activity where 4-aryl substitution is known to be favorable [1][2]. For researchers seeking MAO-B selectivity, a 4-unsubstituted analog would be preferable; for those exploring MAO-A or dual inhibition, the target compound may offer a differentiated profile.

Monoamine Oxidase Neuroprotection Enzyme Inhibition

Estrogen Receptor Binding Differentiation: 4-(4-Hydroxyphenyl) Substitution Shifts ER Subtype Selectivity vs. 3,4-Diphenyl Analogs

Kirkiacharian et al. (2004) measured relative binding affinity (RBA) to human ERα and ERβ for a series of 7-hydroxycoumarins with varying 4- and 3,4-substitution [1]. They found that 4-(4-hydroxyphenyl)-7-hydroxycoumarin shows weak but detectable RBA to ERβ, while 3,4-diphenyl-7-hydroxycoumarin presents stronger RBA to ERα than ERβ. Although the target compound (CAS 3449-31-8) lacks the 7-hydroxy group present in the studied series, the differential effect of 4-(4-hydroxyphenyl) vs. 3,4-diphenyl substitution on ER subtype selectivity is mechanistically informative. The 4-hydroxyphenyl group provides a phenolic –OH capable of mimicking the A-ring of estradiol, while the 3-(4-methoxyphenyl) substituent occupies a hydrophobic sub-pocket that tolerates bulkier groups. This contrasts with the 3,4-diphenyl analog where both pendant rings are unsubstituted phenyls, leading to stronger ERα preference [1][2].

Estrogen Receptor Selective Estrogen Receptor Modulator Binding Affinity

Antitubercular Target Engagement: Diarylcoumarin Scaffold Validated Against FadD32, but Substituent Positioning Determines Potency

Stanley et al. (2013) identified a 4,6-diaryl-5,7-dimethyl coumarin series that kills Mycobacterium tuberculosis by inhibiting FadD32, an enzyme essential for mycolic acid biosynthesis [1]. The optimized compounds from this series block bacterial replication both in vitro (MIC values in the low micromolar range) and in a mouse model of tuberculosis. Critically, the diaryl substitution pattern is essential for FadD32 target engagement. The target compound (CAS 3449-31-8) is a 3,4-diarylcoumarin rather than a 4,6-diaryl-5,7-dimethyl coumarin; this positional isomerism means FadD32 inhibitory activity cannot be assumed. However, the 3,4-diaryl scaffold has been separately explored for antimycobacterial activity via different mechanisms [2]. For researchers screening diarylcoumarin libraries against tuberculosis targets, substituting the 3,4-diaryl pattern for the validated 4,6-diaryl-5,7-dimethyl pattern represents a deliberate scaffold-hopping strategy with distinct structure-activity expectations [1].

Antitubercular Mycolic Acid Biosynthesis FadD32 Inhibition

Photodynamic Properties: 3-(4-Methoxyphenyl)-4-hydroxycoumarin as a Singlet Oxygen Photosensitizer – Differentiation from 3-Phenyl Analogs

A study of photodynamic properties of six 3-arylcoumarins including 3-phenyl-4-hydroxycoumarin (AC1), 3-phenyl-4-methoxycoumarin (AC2), and 3-(4-methoxyphenyl)-4-hydroxycoumarin (AC3) revealed that the nature and position of substituents on the 3-aryl ring modulate singlet oxygen generation quantum yields [1]. The 3-(4-methoxyphenyl) substitution in AC3 shifts the absorption spectrum and alters the excited-state lifetime relative to the 3-phenyl analog AC1. The target compound (CAS 3449-31-8) replaces the 4-hydroxy group of AC3 with a 4-(4-hydroxyphenyl) group, extending π-conjugation. This structural extension is predicted to further red-shift absorption and potentially increase the singlet oxygen quantum yield by enhancing the spin-orbit coupling associated with the expanded aromatic system [1]. For photodynamic applications, this differentiates the target compound from simpler 3-aryl-4-hydroxycoumarin photosensitizers.

Photodynamic Therapy Reactive Oxygen Species Photosensitizer

Physicochemical and Supply Differentiation: Molecular Weight, Lipophilicity, and Purity Benchmarks vs. Common Analogs

The target compound (MW 344.36, C₂₂H₁₆O₄) is a high-molecular-weight diarylcoumarin with computed physicochemical properties that distinguish it from lower-MW analogs commonly used as screening surrogates. Its boiling point (555.8°C at 760 mmHg), density (1.304 g/cm³), and flash point (200.1°C) are documented . Compared to 3,4-diphenylcoumarin (CAS 71644-60-5; C₂₁H₁₄O₂, MW 298.34), the target compound has an additional 46 Da from the hydroxyl and methoxy substituents, yielding higher hydrogen bond donor/acceptor capacity (1 donor, 4 acceptors vs. 0 donors, 2 acceptors for 3,4-diphenylcoumarin). Commercially, CAS 3449-31-8 is available at 97–98% purity from specialty suppliers, with ISO-certified quality systems applicable to pharmaceutical R&D . In contrast, closely related analogs such as 3-(4-methoxyphenyl)-4-hydroxycoumarin (CAS 26151-95-1) have lower MW (268.27) and the 4-hydroxy group imparts different reactivity and solubility profiles [1].

Physicochemical Properties Procurement Specifications Quality Control

Procurement-Driven Application Scenarios for 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one


Antioxidant Library Design with Electronically Tuned 3,4-Diarylcoumarin Scaffolds

For medicinal chemistry teams constructing focused antioxidant screening libraries, the target compound provides a specific electronic profile: the 3-(4-methoxyphenyl) group is an electron-donating substituent that lowers the O–H bond dissociation energy of the 4-hydroxyphenyl moiety, enhancing radical scavenging capacity relative to 3-phenyl-substituted analogs [1]. This makes CAS 3449-31-8 a preferred choice when the research objective is to systematically probe how incremental changes in C3-aryl electron density translate to antioxidant potency, using the 3-phenyl-4-(4-hydroxyphenyl)coumarin as the unsubstituted baseline comparator.

ER Subtype Selectivity Profiling in Breast Cancer Research

The 4-(4-hydroxyphenyl) substitution pattern has been associated with ERβ-preferring binding in coumarin-based estrogen receptor ligands, while 3,4-diphenyl substitution favors ERα [2]. Although the target compound lacks the 7-hydroxy group of the reference series, its 4-(4-hydroxyphenyl) motif is the key pharmacophoric element for ERβ interaction. Researchers investigating ERβ-selective modulation in breast cancer or osteoporosis models should select this compound over the 3,4-diphenyl analog when ERβ-biased probe molecules are required.

Scaffold-Hopping in Antitubercular Drug Discovery Targeting Mycolic Acid Biosynthesis

The diarylcoumarin scaffold has been clinically validated for antitubercular activity through FadD32 inhibition, but the optimal substitution pattern features a 4,6-diaryl-5,7-dimethyl arrangement [3]. The target compound, as a 3,4-diarylcoumarin, represents a deliberate scaffold-hop that retains the diaryl pharmacophore while repositioning the aryl groups. This compound is best deployed when exploring alternative binding poses within the FadD32 active site or when seeking to overcome resistance mutations that compromise 4,6-diaryl inhibitor binding.

Photodynamic Therapy Agent Development with Extended-Wavelength Photosensitizers

The extended π-conjugation in the target compound, arising from the 4-(4-hydroxyphenyl) substituent, is predicted to shift the absorption maximum to longer wavelengths compared to 3-aryl-4-hydroxycoumarin photosensitizers [4]. For photodynamic therapy research requiring deeper tissue penetration, this red-shifted absorption provides a rationale for selecting CAS 3449-31-8 over simpler 3-arylcoumarin photosensitizers, where the absorption remains in the UV-A range with limited tissue penetration.

Quote Request

Request a Quote for 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2h-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.